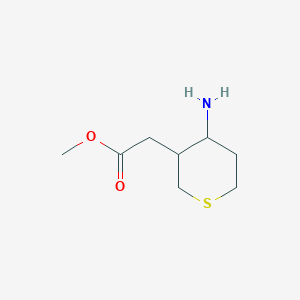
Methyl 2-(4-aminothian-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-aminothian-3-yl)acetate is an organic compound with the molecular formula C8H15NO2S It is a derivative of thiane, a sulfur-containing heterocycle, and features an amino group at the 4-position and a methyl ester group at the 2-position of the thiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-aminothian-3-yl)acetate typically involves the following steps:
Formation of Thiane Ring: The thiane ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dihalobutanes with sulfur sources under basic conditions.
Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Esterification: The final step involves the esterification of the carboxylic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-aminothian-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiane derivatives.
Scientific Research Applications
Methyl 2-(4-aminothian-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting sulfur-containing enzymes.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe for studying the interactions of sulfur-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of Methyl 2-(4-aminothian-3-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through its amino and ester functional groups, forming hydrogen bonds or covalent interactions. The sulfur atom in the thiane ring can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-aminothian-3-yl)acetate: can be compared with other thiane derivatives, such as:
Uniqueness
- Functional Groups : The presence of both an amino group and a methyl ester group in this compound makes it unique compared to other thiane derivatives.
- Reactivity : The combination of these functional groups allows for a diverse range of chemical reactions and applications.
Properties
Molecular Formula |
C8H15NO2S |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
methyl 2-(4-aminothian-3-yl)acetate |
InChI |
InChI=1S/C8H15NO2S/c1-11-8(10)4-6-5-12-3-2-7(6)9/h6-7H,2-5,9H2,1H3 |
InChI Key |
BLYYWQFGDODAIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CSCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


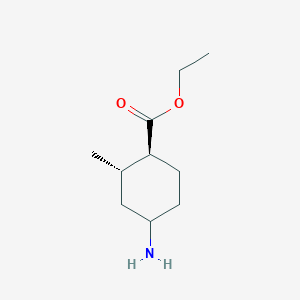
![(R)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]azepin-6-yl)acetate](/img/structure/B13328292.png)
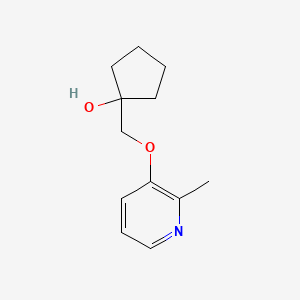
![3-(tert-Butoxycarbonyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c][1,8]naphthyridine-6-carboxylic acid](/img/structure/B13328304.png)
![4-(4-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B13328305.png)
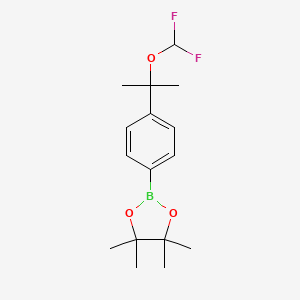

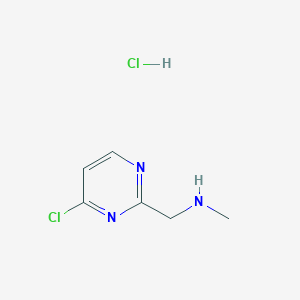
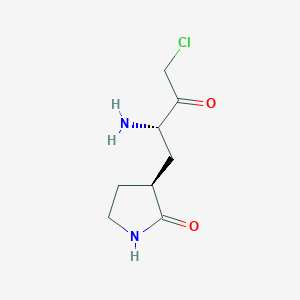
![tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate](/img/structure/B13328321.png)

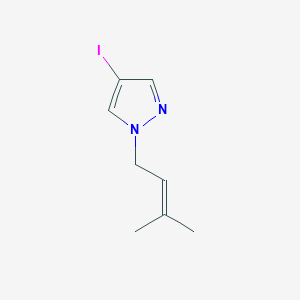
![6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol](/img/structure/B13328332.png)
![{2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13328338.png)
